N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the piperazine moiety, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-4-(2-methyl-6-ethoxypyrimidin-4-yl)piperazine-1-carboxamide
- N-(3-methoxyphenyl)-4-(2-methyl-6-butoxypyrimidin-4-yl)piperazine-1-carboxamide
Uniqueness
N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-12-28-19-14-18(21-15(2)22-19)24-8-10-25(11-9-24)20(26)23-16-6-5-7-17(13-16)27-3/h5-7,13-14H,4,8-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUOZWJDUFOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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